Cas no 1310405-49-2 (3-Bromo-N,2-dimethylbenzamide)
3-Bromo-N,2-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-N,2-dimethylBenzamide
- 3-Bromo-2,N-dimethyl-benzamide
- 3-Bromo-N,2-dimethylbenzamide
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- MDL: MFCD21252742
- Inchi: 1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
- InChI Key: PEQJGPLAMMRABH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(NC)=O)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Topological Polar Surface Area: 29.1
3-Bromo-N,2-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1253693-1g |
3-Bromo-2,N-dimethyl-benzamide |
1310405-49-2 | 98% | 1g |
$420 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1253693-5g |
3-Bromo-2,N-dimethyl-benzamide |
1310405-49-2 | 98% | 5g |
$1120 | 2024-06-05 | |
| Matrix Scientific | 179745-5g |
3-Bromo-2,N-dimethylbenzamide, 95% |
1310405-49-2 | 95% | 5g |
$1156.00 | 2023-09-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578285-1g |
3-Bromo-N,2-dimethylbenzamide |
1310405-49-2 | 98% | 1g |
¥3801.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578285-5g |
3-Bromo-N,2-dimethylbenzamide |
1310405-49-2 | 98% | 5g |
¥13849.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1253693-1g |
3-Bromo-2,N-dimethyl-benzamide |
1310405-49-2 | 98% | 1g |
$440 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1253693-5g |
3-Bromo-2,N-dimethyl-benzamide |
1310405-49-2 | 98% | 5g |
$1180 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1253693-1g |
3-Bromo-2,N-dimethyl-benzamide |
1310405-49-2 | 98% | 1g |
$440 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1253693-5g |
3-Bromo-2,N-dimethyl-benzamide |
1310405-49-2 | 98% | 5g |
$1180 | 2025-02-25 |
3-Bromo-N,2-dimethylbenzamide Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Bromo-N,2-dimethylbenzamide
3-Bromo-N,2-Dimethylbenzamide (CAS No. 1310405-49-2): A Comprehensive Overview
3-Bromo-N,2-Dimethylbenzamide, also known by its CAS registry number CAS No. 1310405-49-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a bromine atom with a benzamide group and two methyl substituents. The presence of these functional groups imparts distinct chemical properties, making it a valuable material for research and industrial purposes.
The molecular formula of 3-Bromo-N,2-Dimethylbenzamide is C9H11BrNO, and its molecular weight is approximately 207.18 g/mol. The compound exists as a solid at room temperature and has a melting point of around 150°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it suitable for various synthetic reactions and analytical techniques.
Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of 3-Bromo-N,2-Dimethylbenzamide. One such method involves the bromination of an intermediate benzamide derivative under controlled conditions to achieve high yields and purity. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction time while maintaining product quality.
The application of 3-Bromo-N,2-Dimethylbenzamide in pharmaceutical research has gained significant attention due to its potential as a building block for drug development. Its ability to act as a precursor for more complex molecules has been highlighted in several studies focused on anti-inflammatory agents and cancer therapeutics. For instance, recent research has demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines.
In the field of materials science, 3-Bromo-N,2-Dimethylbenzamide has been utilized as a monomer in the synthesis of polyamides and other advanced materials. Its incorporation into polymer structures enhances mechanical properties such as tensile strength and thermal stability, making it a valuable component in high-performance materials used in aerospace and automotive industries.
The environmental impact of 3-Bromo-N,2-Dimethylbenzamide has also been a topic of interest among researchers. Studies have shown that the compound exhibits moderate biodegradability under specific environmental conditions, which is crucial for assessing its potential risks to ecosystems if released into the environment.
In conclusion, 3-Bromo-N,2-Dimethylbenzamide (CAS No. 1310405-49-2) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties and versatility make it an essential material for both academic research and industrial applications.
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